An In-depth Technical Guide to Diisooctylthiophosphinic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to Diisooctylthiophosphinic Acid: Synthesis, Properties, and Applications
Introduction
Diisooctylthiophosphinic acid, scientifically known as bis(2,4,4-trimethylpentyl)phosphinothioic acid, is a specialized organophosphorus compound with significant industrial importance. Commercially recognized under trade names such as Cyanex 302, it is a key player in the field of solvent extraction, particularly for the separation of metal ions.[1][2] The substitution of a sulfur atom for an oxygen atom in the phosphinic acid structure imparts unique properties to the molecule, most notably its ability to extract metals from highly acidic solutions.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of diisooctylthiophosphinic acid, tailored for researchers, scientists, and professionals in drug development and related fields.
Part 1: Synthesis of Diisooctylthiophosphinic Acid
The synthesis of diisooctylthiophosphinic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the reaction of a phosphine source with an olefin, followed by sulfurization.
Core Synthesis Pathway: Radical-Mediated Phosphinylation followed by Thionation
The most prevalent industrial synthesis of the precursor, diisooctylphosphinic acid, involves a radical-mediated reaction between sodium hypophosphite and an olefin, typically diisobutylene (an isomer mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[3][4][5] This is followed by a thionation step to yield the final product.
Rationale for Method Selection: This approach is favored due to the ready availability and relatively low cost of the starting materials. The use of a radical initiator allows the reaction to proceed under manageable temperature and pressure conditions.[5]
Detailed Experimental Protocol: Synthesis of Diisooctylphosphinic Acid
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Reaction Setup: A suitable pressure vessel is charged with sodium hypophosphite, acetic acid (as a solvent), and diisobutylene.[3]
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Initiation: A radical initiator, such as tert-butyl peroxide or azobisisobutyronitrile (AIBN), is introduced to the mixture.[3][5]
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Reaction Execution: The mixture is heated to approximately 135°C for an extended period, often around 30 hours. Additional initiator is typically added periodically to maintain the reaction rate.[3]
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled, and water is added to induce phase separation.
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The organic phase, containing the desired product and by-products, is separated.
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The organic phase is then washed with a sodium hydroxide solution to remove acidic impurities.[3]
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Subsequently, the organic phase is acidified with a strong acid like sulfuric acid.[3]
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Finally, the product is isolated by removing volatile components under vacuum.[3]
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Causality in Experimental Choices: The use of acetic acid as a solvent is crucial as it facilitates the dissolution of sodium hypophosphite.[5] The periodic addition of the radical initiator is necessary to compensate for its thermal decomposition over the long reaction time, ensuring a consistent supply of radicals to drive the reaction to completion.[3]
Thionation: Conversion to Diisooctylthiophosphinic Acid
The conversion of the phosphinic acid to the thiophosphinic acid is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation.[6][7]
Mechanism of Thionation with Lawesson's Reagent: Lawesson's reagent facilitates the replacement of the oxygen atom of the P=O bond with a sulfur atom. The reaction proceeds through a four-membered ring intermediate, a thiaoxaphosphetane.[7] The driving force for this reaction is the formation of a thermodynamically stable P=O bond in the by-product.[7]
Illustrative Synthesis Workflow
Caption: A schematic representation of the two-step synthesis of diisooctylthiophosphinic acid.
Part 2: Physicochemical Properties
The unique chemical structure of diisooctylthiophosphinic acid dictates its physical and chemical properties, which are fundamental to its applications. It is a hygroscopic liquid, appearing as a pale yellow to pale green oil.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₅OPS | |
| Molecular Weight | 306.49 g/mol | |
| Appearance | Pale yellow to pale green oil | |
| Density | 0.93 g/mL at 20 °C | |
| Boiling Point | 361.0 ± 25.0 °C (Predicted) | |
| Flash Point | 96 °C | |
| pKa | 4.45 ± 0.10 (Predicted) | |
| Refractive Index | n20/D 1.48 | |
| Water Solubility | Very low | [8] |
| Solubility in Organic Solvents | Soluble in chloroform and methanol (slightly) |
Key Insights into Properties:
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Acidity (pKa): The pKa value indicates that it is a moderately strong acid among organophosphorus extractants. This acidity is crucial for its ability to extract metal ions at low pH.[2] The replacement of an oxygen atom with a less electronegative sulfur atom increases the acidity compared to its phosphinic acid analogue (diisooctylphosphinic acid, pKa ~3.26).[8]
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Solubility: Its lipophilic nature, due to the long isooctyl chains, ensures its high solubility in organic diluents used in solvent extraction processes and very low solubility in aqueous phases. This differential solubility is the cornerstone of its application in separating metal ions from aqueous solutions.
Part 3: Applications in Solvent Extraction
The primary application of diisooctylthiophosphinic acid is as a highly selective extractant in hydrometallurgy for the separation and purification of metals.[2]
Mechanism of Metal Extraction
Diisooctylthiophosphinic acid functions as a chelating agent, forming stable complexes with metal ions. The extraction process is based on a cation exchange mechanism, where the proton of the thiophosphinic acid is exchanged for a metal ion.
The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)
Where:
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Mⁿ⁺ is the metal ion in the aqueous phase.
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HA represents the diisooctylthiophosphinic acid molecule in the organic phase.
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MAₙ is the metal-extractant complex in the organic phase.
The position of this equilibrium is highly dependent on the pH of the aqueous phase. By controlling the pH, selective extraction of different metals can be achieved.[2]
Visualizing the Metal Extraction Process
Sources
- 1. Diisooctylthiophosphinic acid | 132767-86-3 [chemicalbook.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. DIISOOCTYLPHOSPHINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Buy Diisooctylphosphinic acid (EVT-391406) | 27661-42-3 [evitachem.com]
- 5. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. DIISOOCTYLPHOSPHINIC ACID | 83411-71-6 [chemicalbook.com]
